

# Application Note: High-Density Thulium Fluoride (TmF<sub>3</sub>) Sputtering Target Preparation

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## Compound of Interest

Compound Name: Thulium trifluoride

CAS No.: 13760-79-7

Cat. No.: B088572

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## Executive Summary

Thulium Fluoride (TmF<sub>3</sub>) is a critical low-phonon-energy material used in high-performance optical coatings, upconversion luminescence devices, and solid-state laser systems.<sup>[1][2]</sup> However, its application in Physical Vapor Deposition (PVD) is often hindered by the difficulty of fabricating high-density, oxygen-free sputtering targets.

This guide details a Vacuum Hot Pressing (VHP) protocol to transform high-purity TmF<sub>3</sub> powder into dense (>98%) sputtering targets. The methodology prioritizes the mitigation of hygroscopic defects and the prevention of oxyfluoride (TmOF) formation, which are the primary causes of nodule formation and arcing during the sputtering process.

## Material Science Foundation

Understanding the intrinsic properties of TmF<sub>3</sub> is prerequisite to successful processing.

Property	Value	Critical Implication for Processing
Formula	TmF <sub>3</sub>	Stoichiometry must be maintained to prevent fluorine deficiency.[3]
Melting Point	1158°C	Sintering must occur at 0.8–0.9 (approx. 900–1000°C).
Density (Theoretical)	7.90 g/cm <sup>3</sup>	Target density <95% leads to virtual leaks and particle generation.
Hygroscopicity	Moderate	Critical Risk: TmF <sub>3</sub> + H <sub>2</sub> O TmOF + 2HF at elevated temps.
Crystal Structure	Orthorhombic (YF <sub>3</sub> -type)	Anisotropic thermal expansion requires slow cooling to prevent cracking.

## The Oxidation Mechanism

The primary failure mode in rare earth fluoride targets is oxygen contamination. Unlike metals, TmF<sub>3</sub> does not form a passive oxide layer; instead, it undergoes hydrolysis. If moisture is present in the powder during heating, the following reaction occurs:

Consequence: TmOF inclusions have a different refractive index and thermal expansion coefficient than TmF<sub>3</sub>, leading to optical scattering in the deposited film and target cracking during use.

## Pre-Processing Protocol: Powder Handling

Objective: Eliminate adsorbed moisture and volatiles before consolidation.

## Environmental Control[4]

- Workspace: All powder handling must occur in an inert gas glovebox (Ar or N<sub>2</sub>).
- Atmosphere: Moisture level < 1 ppm; Oxygen < 1 ppm.

## Powder Characterization & Conditioning

- Particle Size Analysis (PSA): Ideal D50 is 3–5 m.
  - Why: Too fine (<1 m) increases surface area for moisture adsorption. Too coarse (>20 m) inhibits densification.
- Calcination (De-gassing):
  - Load powder into a graphite or glassy carbon crucible.
  - Heat to 400°C under high vacuum ( Pa) for 4 hours.
  - Mechanism:<sup>[4][5]</sup> This removes physically adsorbed water without triggering the hydrolysis reaction (which typically activates >600°C).

## Consolidation Protocol: Vacuum Hot Pressing (VHP)

Methodology: Vacuum Hot Pressing is superior to Cold Isostatic Pressing (CIP) + Sintering for fluorides because the simultaneous application of heat and pressure promotes plastic flow at lower temperatures, suppressing grain growth and minimizing open porosity.

### Die Assembly

- Mold Material: High-strength TZM (Titanium-Zirconium-Molybdenum) or Isostatic Graphite (Grade: I-85 or equivalent).
- Lining: Use Graphite foil (0.2mm) sprayed with Boron Nitride (BN) aerosol to prevent reaction between TmF<sub>3</sub> and the die.

## The VHP Cycle

The following thermal cycle is designed to balance densification with gas evacuation.

DOT Diagram: VHP Process Logic



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Figure 1: Logic flow for the Vacuum Hot Pressing cycle of  $\text{TmF}_3$ , emphasizing the separation of degassing and pressurization steps.

## Detailed Step-by-Step Protocol

- Vacuum Draw: Evacuate chamber to

Pa.

- Degassing Stage (RT

600°C):

- Ramp rate: 5°C/min.
- Pressure: 0 MPa (Contact pressure only).
- Reasoning: Allow residual gases to escape through the open pore network before pores close.

- Densification Stage (600°C

950°C):

- Ramp rate: 10°C/min.
- Start applying hydraulic pressure at 800°C.

- Reach max pressure (30 MPa) by 950°C.
- Reasoning: Applying pressure too early traps gas; applying too late yields low density. 800°C is the approximate brittle-to-ductile transition for TmF<sub>3</sub>.
- Dwell (Sintering):
  - Hold at 950°C and 30 MPa for 120 minutes.
  - Monitor ram displacement. Stop if displacement rate 0 for >15 mins.
- Cooling (Critical):
  - Release pressure slowly (over 10 mins).
  - Cool at < 5°C/min to 200°C.
  - Reasoning: Fluorides have low thermal conductivity. Rapid cooling induces thermal shock and catastrophic cracking.

## Post-Processing & Machining

Sintered TmF<sub>3</sub> is a brittle ceramic. Standard metal machining techniques will shatter the target.

- Grinding: Use diamond-impregnated cup wheels (resin bond, 320 grit).
  - Coolant: Non-aqueous coolant is mandatory (e.g., mineral oil or specialized glycol). Do NOT use water.
- Backing Plate Bonding:
  - TmF<sub>3</sub> has a low Coefficient of Thermal Expansion (CTE). Bond to a Copper backing plate using Indium or Elastomer bonding.
  - Recommendation: Elastomer bonding is preferred for fluorides to absorb thermal mismatch stresses during sputtering.

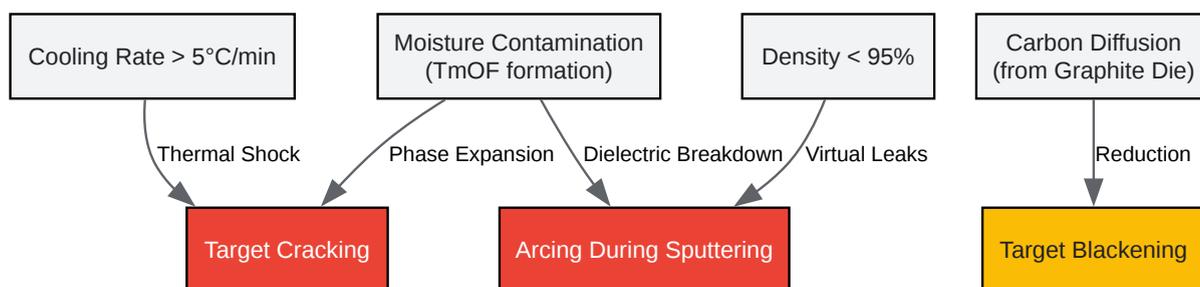
## Quality Control (Self-Validating System)

Every target must pass the following checks to ensure reliability.

Test	Method	Acceptance Criteria	Failure Analysis
Density	Archimedes (in Ethanol)	> 98% Relative Density (>7.74 g/cm <sup>3</sup> )	Low: Insufficient temp/pressure or trapped gas.
Phase Purity	XRD (X-Ray Diffraction)	No TmOF peaks (2θ < 28°)	TmOF Present: Powder moisture or vacuum leak.
Microstructure	SEM (Fracture surface)	Equiaxed grains, <2% porosity	Large Grains: Sintering temp too high.
Appearance	Visual Inspection	Translucent/White, No cracks	Black Spots: Carbon contamination from die.

## Troubleshooting Guide

DOT Diagram: Defect Root Cause Analysis



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Figure 2: Diagnostic tree linking common target failures to process deviations.

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